molecular formula C10H13FN2 B1478356 4-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine CAS No. 2098078-33-0

4-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine

Cat. No. B1478356
CAS RN: 2098078-33-0
M. Wt: 180.22 g/mol
InChI Key: ZUBJWEKDDFZOSK-UHFFFAOYSA-N
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Description

4-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine (4-FMP) is a heterocyclic compound that is used in various scientific research applications, such as in organic synthesis, drug discovery, and as an intermediate in the manufacture of pharmaceuticals. 4-FMP is an important building block for the synthesis of organic compounds and its unique properties make it an ideal choice for various research applications. In

Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring, a core component of this compound, is widely utilized in medicinal chemistry to create biologically active compounds. Its saturated nature allows for efficient exploration of pharmacophore space due to sp³-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . This makes it a valuable scaffold for developing new drugs with selective target activity.

Antibacterial Agents

Research has shown that the substitution on the pyrrolidine ring can significantly influence antibacterial activity. For instance, varying the N’-substituents on the pyrrolidine ring can lead to different levels of antibacterial efficacy, which is crucial for designing new antibiotics .

Fluorinated Pyridines in Radiobiology

Fluorinated pyridines, such as 4-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine , are used in the synthesis of F¹⁸-substituted pyridines for local radiotherapy of cancer. These compounds are of special interest as potential imaging agents for various biological applications due to their unique physical and chemical properties .

Agricultural Chemistry

The introduction of fluorine atoms into lead structures is a common modification in the development of new agricultural products. Fluorinated pyridines have been shown to improve physical, biological, and environmental properties of these products, making them an area of interest in agricultural chemistry .

Enantioselective Synthesis

The stereogenicity of carbons in the pyrrolidine ring is significant for enantioselective synthesis. Different stereoisomers and spatial orientations of substituents can lead to diverse biological profiles of drug candidates due to varying binding modes to enantioselective proteins .

Structural Diversity in Chemical Synthesis

The non-planarity of the pyrrolidine ring allows for a greater chance of generating structural diversity in chemical synthesis. This is particularly useful for creating novel compounds with potential therapeutic applications, as it enables chemists to explore a wider range of molecular configurations .

properties

IUPAC Name

4-[4-(fluoromethyl)pyrrolidin-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2/c11-5-9-6-13-7-10(9)8-1-3-12-4-2-8/h1-4,9-10,13H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBJWEKDDFZOSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C2=CC=NC=C2)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine
Reactant of Route 2
4-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine
Reactant of Route 3
4-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine
Reactant of Route 4
4-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine
Reactant of Route 5
4-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine
Reactant of Route 6
4-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine

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